2-ethyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide
Description
Chemical Structure and Key Features 2-ethyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a bicyclic sulfone-containing heterocyclic compound. Its core structure consists of a tetrahydrothieno[3,4-d][1,3]thiazole ring system with two sulfonyl oxygen atoms (5,5-dioxido group) and a methyl substituent at position 3. The (2Z)-ylidene moiety forms an imine bond with the 2-ethylbutanamide group. This compound is characterized by its moderate molecular weight (estimated as ~304.39 g/mol for C₁₁H₁₈N₂O₃S₂), with the ethylbutanamide chain contributing to lipophilicity .
Properties
Molecular Formula |
C12H20N2O3S2 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-ethyl-N-(3-methyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)butanamide |
InChI |
InChI=1S/C12H20N2O3S2/c1-4-8(5-2)11(15)13-12-14(3)9-6-19(16,17)7-10(9)18-12/h8-10H,4-7H2,1-3H3 |
InChI Key |
XDYLEGTYJHUFFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide typically involves multi-step organic reactions. One common method includes the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an intermediate ester compound . This intermediate is then subjected to further reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
2-ethyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research focuses on its potential as an antimicrobial, antifungal, or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a family of tetrahydrothienothiazole derivatives, which are distinguished by substituents on the amide group and the thiazole ring. Below is a comparative analysis with structurally related compounds:
Functional Group Impact on Properties
- Lipophilicity : The ethyl group in the target compound increases hydrophobicity compared to the unsubstituted butanamide analogue (276.38 g/mol) . This may enhance membrane permeability in biological systems.
- Solubility: Methoxy-substituted derivatives (e.g., ) exhibit higher aqueous solubility due to polar oxygen atoms, whereas the pentanoic acid analogue () introduces pH-dependent solubility .
- Reactivity: Sulfone groups (5,5-dioxido) in the thienothiazole core enable nucleophilic substitution or hydrogen-bonding interactions, as seen in crystallographic studies of related triazole-thione derivatives () .
Critical Analysis of Evidence
- Crystallographic Data : highlights hydrogen-bonding networks in triazole-thione derivatives, suggesting the target compound’s sulfone and amide groups may similarly stabilize crystal packing .
- SHELX Refinement : Programs like SHELXL () are critical for resolving complex heterocyclic structures, ensuring accurate bond-length and angle measurements .
Biological Activity
2-ethyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide, with CAS number 929817-07-2, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆N₂O₃S₂ |
| Molecular Weight | 276.4 g/mol |
| Structure | Contains thiazole and thieno rings |
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The thiazole and tetrahydrothieno moieties are known to participate in enzyme inhibition and receptor modulation.
Proposed Mechanisms
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cell growth and proliferation.
- Receptor Interaction : It may bind to specific receptors, modulating signaling pathways that influence cellular responses.
Biological Activity
Research into the biological activity of 2-ethyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide has revealed several key findings:
Antitumor Activity
A study examining the compound's effects on various cancer cell lines demonstrated significant cytotoxicity. The compound exhibited a dose-dependent inhibition of cell growth in L1210 cells (a murine leukemia cell line), suggesting potential as an antitumor agent.
Antimicrobial Properties
Preliminary investigations indicated that the compound possesses antimicrobial activity against both gram-positive and gram-negative bacteria. This broad-spectrum activity may be linked to its ability to disrupt cellular membranes or inhibit critical metabolic processes.
Toxicity Profile
Toxicological assessments have shown that the compound has a relatively low toxicity profile in rodent models. Acute toxicity studies reported an LD50 greater than 3000 mg/kg body weight, indicating a favorable safety margin for potential therapeutic applications.
Case Studies
Several case studies highlight the biological implications of this compound:
- In Vitro Studies : Research conducted on L1210 cells showed that at concentrations ranging from 10 µM to 100 µM, the compound significantly inhibited cell proliferation by inducing apoptosis.
- Animal Models : In vivo studies using rat models demonstrated that administration of the compound at doses up to 500 mg/kg did not result in significant adverse effects, supporting its safety for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
